Loperamide phenyl

Descripción

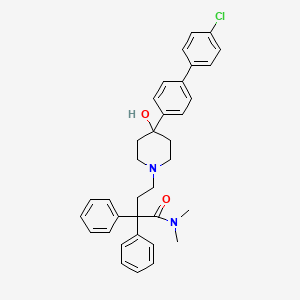

Structure

3D Structure

Propiedades

IUPAC Name |

4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYFNODUPEBZSRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391052-94-0 | |

| Record name | 4-Dechloro-4-(4-chlorophenyl) loperamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-DECHLORO-4-(4-CHLOROPHENYL) LOPERAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0JEK28Z5J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Diphenylmethane Moiety of Loperamide: A Core Determinant in Mu-Opioid Receptor Interaction and Antidiarrheal Efficacy

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Loperamide, a peripherally acting mu-opioid receptor agonist, is a widely utilized antidiarrheal agent. Its chemical structure, characterized by a diphenylmethane moiety, a piperidine ring, and a tertiary amine, is crucial for its pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of loperamide's diphenylmethane core, detailing its role in mu-opioid receptor binding and the subsequent signaling pathways that lead to its therapeutic effect. This document summarizes key quantitative data, outlines experimental protocols for assessing activity, and visualizes the underlying biological and experimental frameworks.

Introduction

Loperamide is a synthetic phenylpiperidine derivative that effectively controls symptoms of diarrhea by acting on the μ-opioid receptors in the myenteric plexus of the large intestine.[1] Its design was aimed at retaining the antidiarrheal properties of opioids while minimizing central nervous system effects.[2] A key structural feature responsible for its peripheral selectivity is the diphenylmethane moiety. This bulky, lipophilic group plays a significant role in the molecule's interaction with the mu-opioid receptor and is a critical determinant of its overall pharmacological profile. Understanding the structure-activity relationship of this moiety is paramount for the rational design of novel peripherally restricted opioid agonists with improved therapeutic indices.

Structure-Activity Relationship of the Diphenylmethane Moiety

The diphenylmethane group in loperamide is a crucial pharmacophoric element for high-affinity binding to the mu-opioid receptor. While a systematic and comprehensive SAR study focused solely on substitutions of the diphenylmethane rings of loperamide is not extensively documented in publicly available literature, general principles from opioid receptor ligand design and data from related compounds provide valuable insights.

The two phenyl rings contribute significantly to the lipophilicity of the molecule. This high lipophilicity is thought to facilitate the interaction of loperamide with the lipid bilayer of the cell membrane, potentially influencing its access to the binding pocket of the mu-opioid receptor, a G-protein coupled receptor (GPCR) embedded in the cell membrane.[3]

While direct SAR data on substitutions to loperamide's diphenyl rings is scarce, the synthesis and evaluation of analogs with modifications in other parts of the molecule have indirectly highlighted the importance of the diphenylmethane core. For instance, the synthesis of analogs where the 4-phenylpiperidine scaffold is altered still retains the diphenylbutanamide side chain, suggesting its essential role in maintaining affinity for the mu-opioid receptor.[4]

General SAR principles for opiates suggest that aromatic interactions are critical for receptor binding. The phenyl rings of the diphenylmethane moiety likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket of the mu-opioid receptor.

Quantitative Data

The following tables summarize the key quantitative data for loperamide's interaction with opioid receptors and its functional activity.

Table 1: Opioid Receptor Binding Affinities of Loperamide

| Receptor Subtype | Binding Affinity (Ki, nM) |

| Mu (µ) | 3[5] |

| Delta (δ) | 48[5] |

| Kappa (κ) | 1156[5] |

Table 2: In Vitro Functional Activity of Loperamide at the Mu-Opioid Receptor

| Assay | Parameter | Value |

| [³⁵S]GTPγS Binding | EC₅₀ | 56 nM[5] |

| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 nM[5] |

Mu-Opioid Receptor Signaling Pathway

Activation of the mu-opioid receptor by loperamide in the enteric nervous system initiates a signaling cascade that ultimately leads to a decrease in intestinal motility and secretion.

Figure 1. Signaling pathway of loperamide upon binding to the mu-opioid receptor.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the structure-activity relationship of loperamide and its analogs.

Mu-Opioid Receptor Radioligand Binding Assay

This assay determines the affinity of a compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Figure 2. Workflow for a mu-opioid receptor radioligand binding assay.

Protocol:

-

Membrane Preparation: Homogenize tissues or cells expressing the mu-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. The final protein concentration should be determined using a standard protein assay.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Castor Oil-Induced Diarrhea Model in Mice

This in vivo model is widely used to evaluate the antidiarrheal activity of test compounds.

Figure 3. Workflow for the castor oil-induced diarrhea model in mice.

Protocol:

-

Animals: Use adult mice of either sex, acclimatized to the laboratory conditions for at least one week.

-

Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.

-

Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (loperamide, e.g., 5 mg/kg, p.o.), and test groups (different doses of the test compound).

-

Diarrhea Induction: One hour after the administration of the respective treatments, administer castor oil (e.g., 0.5 mL/mouse, p.o.) to each mouse to induce diarrhea.

-

Observation: Place each mouse in an individual cage lined with absorbent paper. Observe the animals for a period of 4-6 hours.

-

Data Collection: Record the time of onset of diarrhea, the total number of fecal pellets, and the number of wet (diarrheic) fecal pellets for each animal.

-

Data Analysis: Calculate the percentage inhibition of defecation in the treated groups compared to the control group.

Charcoal Meal Gastrointestinal Transit Test in Rats

This assay measures the effect of a compound on intestinal motility by tracking the transit of a charcoal meal through the gastrointestinal tract.

Figure 4. Workflow for the charcoal meal gastrointestinal transit test in rats.

Protocol:

-

Animals: Use adult rats, fasted for 18-24 hours with free access to water.

-

Grouping and Dosing: Divide the animals into control, standard (loperamide), and test groups.

-

Charcoal Meal Administration: One hour after drug administration, give each rat a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia, 1 mL/100g body weight, p.o.).

-

Dissection: After a specific time (e.g., 30 minutes), humanely sacrifice the animals. Carefully dissect the small intestine from the pylorus to the cecum.

-

Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.

-

Data Analysis: Express the distance traveled by the charcoal as a percentage of the total length of the small intestine. A decrease in this percentage indicates an inhibition of gastrointestinal transit.

Conclusion

The diphenylmethane moiety is an indispensable component of the loperamide molecule, contributing significantly to its high affinity for the mu-opioid receptor and its resulting potent antidiarrheal activity. Its lipophilic nature likely facilitates membrane interactions, guiding the drug to its receptor binding site. While direct and systematic SAR studies on this specific moiety are not abundant, the collective evidence underscores its critical role. Further investigation into the effects of systematic modifications of the diphenyl rings could provide a more detailed understanding of the molecular interactions governing loperamide's pharmacology and pave the way for the design of next-generation peripherally acting opioid receptor modulators with enhanced therapeutic profiles. The experimental protocols detailed herein provide a robust framework for conducting such future investigations.

References

- 1. Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists [mdpi.com]

- 4. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]

- 5. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of Loperamide Binding to the Mu-Opioid Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a peripherally restricted synthetic phenylpiperidine derivative, is a potent agonist of the mu-opioid receptor (MOR), the primary target for opioid analgesics.[1][2] Its clinical efficacy as an antidiarrheal agent stems from its action on MORs in the myenteric plexus, which inhibits acetylcholine and prostaglandin release, thereby reducing propulsive peristalsis.[3] A key characteristic of loperamide is its limited ability to cross the blood-brain barrier at therapeutic doses, which minimizes the central nervous system effects typically associated with opioids.[2][3] This technical guide provides an in-depth overview of the in silico methodologies used to characterize the binding of loperamide to the mu-opioid receptor. It includes a summary of binding affinity and functional activity data, detailed experimental protocols for key assays, and visualizations of the receptor's signaling pathway and a representative computational modeling workflow.

Loperamide's Interaction with the Mu-Opioid Receptor: Quantitative Analysis

Loperamide exhibits high affinity and selectivity for the mu-opioid receptor over the delta (δ) and kappa (κ) opioid receptors.[1][4][5] The following tables summarize the key quantitative parameters of loperamide's interaction with the mu-opioid receptor, compiled from various in vitro studies.

Table 1: Binding Affinity of Loperamide for Opioid Receptors

| Receptor Subtype | Kᵢ (nM) | Species/System |

| Mu (µ) | 3 | Cloned Human |

| Delta (δ) | 48 | Cloned Human |

| Kappa (κ) | 1156 | Cloned Human |

Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[4]

Table 2: Functional Activity of Loperamide at the Mu-Opioid Receptor

| Assay | Parameter | Value (nM) | Cell Line |

| [³⁵S]GTPγS Binding | EC₅₀ | 56 | CHO cells transfected with human mu-opioid receptor |

| Forskolin-Stimulated cAMP Accumulation | IC₅₀ | 25 | CHO cells transfected with human mu-opioid receptor |

EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that inhibits a biological process by 50%.[4]

In Silico Modeling of the Loperamide-MOR Interaction

Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for elucidating the molecular interactions between ligands and their receptors.[6][7][8] These in silico approaches provide insights into the binding pose of loperamide within the MOR binding pocket and the key amino acid residues that stabilize this interaction.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] For loperamide and the MOR, docking studies have been employed to understand the structural basis of its selectivity.[1] These studies suggest that while the arylpiperidine moiety of loperamide docks similarly in both mu and delta receptors, the differential accommodation of its two phenyl groups in lipophilic pockets of the receptors could explain its mu/delta selectivity.[1]

Molecular Dynamics Simulations

Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the characterization of conformational changes and the stability of interactions over time.[9][10] MD simulations of opioid receptors have been used to investigate the dynamics of ligand binding, the conformational changes associated with receptor activation, and the role of the surrounding lipid membrane.[9][10][11] For loperamide, MD simulations can help refine the binding poses obtained from docking and identify key interactions that are crucial for its agonist activity.

Key Amino Acid Residues in Loperamide Binding

Site-directed mutagenesis studies and computational models have identified several key amino acid residues within the transmembrane (TM) domains of the mu-opioid receptor that are critical for ligand binding and receptor activation.[12] While specific residues for loperamide are not extensively detailed in the provided results, general key residues for opioid binding to the MOR include:

-

Asp147 (TM3): Forms a crucial ionic interaction with the protonated amine of opioid ligands.

-

His297 (TM6): Mutation of this residue can lead to a loss of binding for some opioid agonists.[12]

-

Tyr326 (TM7): Mutation of this residue can decrease the affinity for a broad range of opioid agonists and antagonists.[12]

-

Asn150 (TM3): Mutation of this residue can increase the affinity for several opioid agonists.[12]

-

Ile196 (TM4): Altering this residue can decrease the affinity for mu-selective agonists.[12]

Mu-Opioid Receptor Signaling Pathway

The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/Gₒ).[3][13][14] Upon agonist binding, such as loperamide, the receptor undergoes a conformational change that triggers a cascade of intracellular signaling events.

Experimental and Computational Workflow

The characterization of loperamide's interaction with the mu-opioid receptor involves a combination of in vitro experimental assays and in silico computational modeling. The following diagram illustrates a typical workflow.

Detailed Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the binding and functional activity of loperamide at the mu-opioid receptor.

Protocol 1: Opioid Receptor Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of loperamide for the mu-opioid receptor.

Materials:

-

Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells)

-

Radioligand: [³H]DAMGO (a selective mu-opioid agonist)

-

Loperamide hydrochloride

-

Assay buffer: 50 mM Tris-HCl, pH 7.4

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

-

96-well microplates

-

Glass fiber filters

-

Scintillation counter and scintillation fluid

Procedure:

-

Assay Setup: In a 96-well plate, add in the following order:

-

Assay buffer

-

Increasing concentrations of loperamide (e.g., 0.1 nM to 10 µM)

-

[³H]DAMGO at a concentration near its Kₔ (e.g., 1 nM)

-

Prepared cell membranes (20-50 µg protein per well)

-

For non-specific binding wells, add a high concentration of an unlabeled opioid agonist (e.g., 10 µM naloxone).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of loperamide.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]

Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G proteins by the mu-opioid receptor upon agonist binding.

Materials:

-

Cell membranes expressing the human mu-opioid receptor

-

[³⁵S]GTPγS

-

Loperamide hydrochloride

-

GDP (Guanosine diphosphate)

-

Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂

-

Unlabeled GTPγS for non-specific binding determination

Procedure:

-

Assay Setup: On ice, add the following to each well of a 96-well plate:

-

Assay buffer

-

Increasing concentrations of loperamide

-

Cell membranes (10-20 µg protein per well)

-

GDP to each well

-

-

Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.

-

Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate for 60 minutes at 30°C.

-

Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters and quantify radioactivity as described in Protocol 1.

Data Analysis:

-

Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

-

Plot the specific binding against the log concentration of loperamide.

-

Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.

Protocol 3: cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gᵢ/Gₒ activation.

Materials:

-

Whole cells expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR)

-

Loperamide hydrochloride

-

Forskolin (an adenylyl cyclase activator)

-

cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)

-

Cell culture medium and plates

Procedure:

-

Cell Seeding: Seed cells into a suitable multi-well plate and incubate overnight.

-

Compound Addition: Replace the culture medium with assay buffer containing various concentrations of loperamide.

-

Incubation: Incubate for a short period (e.g., 15-30 minutes).

-

Forskolin Stimulation: Add forskolin to all wells except the basal control to stimulate cAMP production.

-

Incubation: Incubate for an additional period (e.g., 30 minutes).

-

cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

Data Analysis:

-

Generate a cAMP standard curve.

-

Calculate the concentration of cAMP in each well.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of loperamide.

-

Determine the IC₅₀ value using non-linear regression.

Conclusion

The in silico modeling of loperamide's interaction with the mu-opioid receptor, in conjunction with in vitro experimental data, provides a detailed understanding of its binding mechanism and functional activity. The methodologies outlined in this guide, from quantitative data analysis to detailed experimental and computational protocols, offer a comprehensive framework for researchers in the field of pharmacology and drug development to investigate the molecular intricacies of ligand-receptor interactions. These approaches are crucial for the rational design of novel therapeutics targeting the mu-opioid receptor with improved efficacy and safety profiles.

References

- 1. Binding site of loperamide: automated docking of loperamide in human mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

- 6. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Insights into the function of opioid receptors from molecular dynamics simulations of available crystal structures - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unica.it [iris.unica.it]

- 11. mdpi.com [mdpi.com]

- 12. Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]

- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Pivotal Role of the 4-Chlorophenyl Group in Loperamide's Mechanism of Action: A Technical Guide

For Immediate Release

Abstract

Loperamide, a potent synthetic opioid agonist, is widely utilized for its antidiarrheal properties. Its clinical efficacy is intricately linked to its chemical structure, particularly the 4-chlorophenyl group. This technical guide provides an in-depth analysis of the critical role this moiety plays in loperamide's mechanism of action. We will explore its contribution to high-affinity binding to the peripheral μ-opioid receptors, its interaction with the P-glycoprotein (P-gp) efflux pump which is crucial for its limited central nervous system (CNS) penetration, and the resulting peripherally restricted therapeutic effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and relationships.

Introduction

Loperamide is a phenylpiperidine derivative that acts as a potent agonist at the μ-opioid receptor.[1][2] Its primary therapeutic application is the symptomatic control of diarrhea.[3] A key feature of loperamide that distinguishes it from many other opioids is its profound peripheral selectivity, with minimal effects on the central nervous system at standard therapeutic doses.[2][3] This desirable safety profile is not accidental but rather a direct consequence of its molecular structure. The 4-chlorophenyl group, a prominent feature of the loperamide molecule, is a key determinant of its pharmacokinetic and pharmacodynamic properties. This guide will dissect the multifaceted role of this chemical entity.

The 4-Chlorophenyl Group and μ-Opioid Receptor Binding

Loperamide exhibits high affinity and selectivity for the μ-opioid receptor.[4][5] The 4-chlorophenyl group is integral to this high-affinity binding. While direct experimental comparisons with a deschloro-loperamide analog are not extensively published, molecular modeling and structure-activity relationship (SAR) studies of related compounds provide significant insights.

Automated docking studies of loperamide with the human μ-opioid receptor suggest that the arylpiperidine moiety, which includes the 4-chlorophenyl group, plays a significant role in the binding interaction.[6] The two phenyl groups of loperamide are accommodated in two distinct lipophilic pockets within the receptor.[6] The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring can influence the electronic distribution and lipophilicity of this part of the molecule, potentially enhancing hydrophobic interactions within the binding pocket.

Quantitative Data: Opioid Receptor Binding Affinity and Functional Activity

The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of loperamide for the human opioid receptors.

| Ligand | Receptor Subtype | Parameter | Value (nM) | Cell Line/System | Reference(s) |

| Loperamide | μ (mu) | Ki | 2 - 3 | CHO cells expressing human μ-opioid receptor | [4][5][7] |

| Loperamide | δ (delta) | Ki | 48 | CHO cells expressing human δ-opioid receptor | [4][5][7] |

| Loperamide | κ (kappa) | Ki | 1156 | CHO cells expressing human κ-opioid receptor | [4][5][7] |

| Loperamide | μ (mu) | EC50 (GTPγS) | 56 | CHO cells expressing human μ-opioid receptor | [4][5] |

| Loperamide | μ (mu) | IC50 (cAMP) | 25 | CHO cells expressing human μ-opioid receptor | [4][5] |

| Loperamide | - | IC50 (guinea pig ileum) | 190 | Guinea pig ileum longitudinal muscle | [8][9] |

| Loperamide | - | IC50 (mouse vas deferens) | 1302 | Mouse vas deferens | [8][9] |

The 4-Chlorophenyl Group and P-glycoprotein Interaction

Loperamide is a well-established substrate of the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter family.[4][8] P-gp is highly expressed at the blood-brain barrier (BBB) and in the intestinal epithelium.[8] The efficient efflux of loperamide from the brain by P-gp is the primary reason for its lack of central opioid effects at therapeutic doses.[8]

The 4-chlorophenyl group contributes significantly to loperamide's recognition and transport by P-gp. The lipophilicity and electronic properties conferred by this group are likely important for its interaction with the substrate-binding pocket of P-gp. While specific SAR studies on the 4-chlorophenyl group's role in P-gp transport are limited, the overall molecular properties of loperamide, including this moiety, make it an ideal P-gp substrate. Inhibition of P-gp, for instance by co-administration of a P-gp inhibitor like verapamil, leads to a significant increase in loperamide's brain penetration and can result in central opioid effects such as respiratory depression.[8]

Quantitative Data: P-glycoprotein Efflux

The following table summarizes data related to the P-glycoprotein mediated efflux of loperamide.

| Cell Line | Assay Type | Parameter | Value | Condition | Reference(s) |

| MDCK-MDR1 | Bidirectional Transport | Efflux Ratio (B-A/A-B) | >2 | Loperamide alone | [10] |

| Caco-2 | Bidirectional Transport | Efflux Ratio (B-A/A-B) | >2 | Loperamide alone | [10] |

Signaling Pathways and Logical Relationships

Loperamide-Induced μ-Opioid Receptor Signaling

Activation of the μ-opioid receptor by loperamide in peripheral neurons of the myenteric plexus leads to a cascade of intracellular events that ultimately reduce intestinal motility.[11]

Loperamide's activation of the μ-opioid receptor signaling cascade.

Role of the 4-Chlorophenyl Group in Loperamide's Peripheral Action

The chemical properties of the 4-chlorophenyl group directly influence loperamide's biological activity, promoting peripheral restriction.

Influence of the 4-chlorophenyl group on loperamide's properties.

Experimental Protocols

Radioligand Competition Binding Assay for μ-Opioid Receptor Affinity

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the μ-opioid receptor.

Materials:

-

Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.

-

Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).

-

Test Compound: Loperamide.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM).

-

96-well plates, glass fiber filters (GF/C), cell harvester, scintillation fluid, and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer.

-

Assay Setup: In a 96-well plate, add in the following order:

-

50 µL of assay buffer.

-

50 µL of various concentrations of loperamide (or vehicle for total binding, or 10 µM naloxone for non-specific binding).

-

50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 1-2 nM).

-

100 µL of the cell membrane preparation (typically 10-20 µg of protein).

-

-

Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a GF/C filter mat pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

-

Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding: Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of loperamide.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a radioligand competition binding assay.

In Vitro Bidirectional Transport Assay for P-glycoprotein Inhibition

This assay identifies P-gp substrates and inhibitors using a polarized monolayer of cells overexpressing P-gp.

Materials:

-

Cell Line: MDCK-MDR1 or Caco-2 cells.

-

Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.

-

Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.

-

Test Compound: Loperamide (P-gp substrate).

-

Inhibitor Control: Verapamil (known P-gp inhibitor).

-

Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size).

-

LC-MS/MS system for quantification.

Procedure:

-

Cell Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture for 4-7 days to form a confluent monolayer.

-

Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.

-

Bidirectional Transport:

-

Apical to Basolateral (A-to-B) Transport: Add loperamide to the apical (donor) compartment.

-

Basolateral to Apical (B-to-A) Transport: Add loperamide to the basolateral (donor) compartment.

-

To assess P-gp inhibition, a test inhibitor is added to both compartments.

-

-

Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.

-

Quantification: Analyze the concentration of loperamide in the samples using a validated LC-MS/MS method.

-

Data Analysis:

-

Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.

-

Calculate the efflux ratio: Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests active transport.

-

In the presence of an inhibitor, a reduction in the efflux ratio indicates P-gp inhibition.

-

Conclusion

The 4-chlorophenyl group is an indispensable component of the loperamide molecule, critically influencing its therapeutic profile. It plays a significant role in the high-affinity binding to peripheral μ-opioid receptors, which is fundamental to its antidiarrheal efficacy. Concurrently, this moiety contributes to loperamide's recognition as a substrate for the P-glycoprotein efflux pump, thereby limiting its entry into the central nervous system and preventing centrally mediated opioid side effects. A thorough understanding of the structure-activity relationships, particularly the role of the 4-chlorophenyl group, is paramount for the rational design of future peripherally acting drugs targeting a variety of receptors and transporters. The experimental protocols detailed herein provide a robust framework for the continued investigation of such compounds.

References

- 1. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal structure of the μ-opioid receptor bound to a morphinan antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Loperamide hydrochloride, mu opioid receptor agonist (CAS 34552-83-5) | Abcam [abcam.com]

- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]

- 9. Loperamide: evidence of interaction with mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]

- 11. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists [mdpi.com]

An In-Depth Technical Guide to the Metabolic Pathways of Loperamide and its Phenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways of the peripherally acting opioid agonist, loperamide. The document delves into the enzymatic processes governing its biotransformation, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating its metabolism. Furthermore, this guide explores the potential metabolic fates of loperamide's phenyl derivatives, drawing on established patterns of metabolism for structurally related compounds.

Executive Summary

Loperamide undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability. The primary metabolic pathway is oxidative N-demethylation, predominantly catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2C8.[1][2] Minor pathways include N-oxidation, C-hydroxylation, and the formation of a pyridinium metabolite.[3][4][5] This guide presents the metabolic pathways, quantitative kinetic data, and detailed methodologies for studying these transformations. While direct metabolic data for loperamide's phenyl derivatives are scarce, this document provides a predictive overview based on the metabolism of structurally analogous phenylpiperidine compounds.

Metabolic Pathways of Loperamide

The biotransformation of loperamide is a multi-pathway process primarily occurring in the liver. The key metabolic routes are detailed below.

Major Pathway: Oxidative N-Demethylation

The principal metabolic fate of loperamide is N-demethylation of the tertiary amine on the piperidine ring, leading to the formation of its main metabolite, N-desmethyl-loperamide (DLOP).[1][2][3][4][5] This metabolite is pharmacologically inactive.[5] Further N-demethylation can occur to produce didesmethylloperamide.[6][7] This process is primarily mediated by CYP3A4 and CYP2C8, with minor contributions from CYP2B6 and CYP2D6.[2][5][8]

Minor Metabolic Pathways

In addition to N-demethylation, several other biotransformations of loperamide have been identified in vitro using human and rat liver microsomes:[3][4][5][9]

-

C-hydroxylation: This pathway results in the formation of a carbinolamide derivative (M2).[4][9]

-

N-oxidation: This leads to the formation of loperamide-N-oxide (M4).[4][9]

-

Pyridinium Metaholite Formation: Loperamide can be metabolized to a pyridinium species (LPP+, M5).[4][9]

These pathways are also predominantly catalyzed by CYP3A4.[4][9]

Quantitative Data on Loperamide Metabolism

The following tables summarize the available quantitative data for the metabolism of loperamide.

Table 1: Kinetic Parameters for Loperamide N-demethylation in Human Liver Microsomes

| Parameter | High-Affinity Component | Low-Affinity Component | Reference |

| Apparent Km (μM) | 21.1 | 83.9 | [8] |

| Apparent Vmax (pmol/min/mg protein) | 122.3 | 412.0 | [8] |

This biphasic kinetic profile suggests the involvement of multiple enzymes.[8]

Table 2: Pharmacokinetic Properties of Loperamide

| Parameter | Value | Reference |

| Bioavailability | <1% | [1] |

| Plasma Protein Binding | ~95% | [10] |

| Elimination Half-life | 9.1 - 14.4 hours | [1][10] |

| Time to Peak Plasma Concentration (Capsule) | ~5 hours | [10] |

| Time to Peak Plasma Concentration (Liquid) | ~2.5 hours | [10] |

| Excretion | Predominantly in feces | [1][10] |

Experimental Protocols

This section provides detailed methodologies for the in vitro investigation of loperamide metabolism and its quantification in biological matrices.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify metabolites and characterize the enzymes involved in the metabolism of a test compound.

Materials:

-

Human Liver Microsomes (HLMs)

-

Test compound (loperamide or derivative)

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Organic solvent for reaction termination (e.g., cold acetonitrile or methanol)

-

Incubator/water bath at 37°C

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).

-

Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (typically at a final concentration of 0.2-1.0 mg/mL), and the test compound at the desired concentration.[4]

-

Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.

-

Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding an equal volume of cold organic solvent. This will precipitate the microsomal proteins.

-

Sample Preparation for Analysis: Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis by LC-MS/MS.

Quantification of Loperamide and N-desmethyl-loperamide by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of loperamide and its major metabolite in plasma.

Sample Preparation (Solid-Phase Extraction - SPE): [1][6]

-

Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., a deuterated analog) and 3 mL of acetate buffer (pH 5). Vortex for 30 seconds.

-

Loading: Apply the pre-treated sample to an SPE column (e.g., a mixed-mode cation exchange column).

-

Washing: Wash the column sequentially with deionized water, an acidic methanol solution (e.g., 98:2 methanol:acetic acid), and hexane to remove interferences.

-

Elution: Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.

LC-MS/MS Conditions:

-

Chromatographic Column: A C18 reversed-phase column is typically used.[1][11][12]

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., formic acid) or buffer (e.g., ammonium acetate), is common.[11][12]

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.

-

Detection: Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for loperamide, N-desmethyl-loperamide, and the internal standard.[1]

Predicted Metabolic Pathways of Loperamide Phenyl Derivatives

Modifications to the phenyl rings of loperamide could influence its metabolism in several ways:

-

Influence on Existing Pathways: The electronic nature and position of substituents on the phenyl rings could alter the affinity of the molecule for the active sites of CYP3A4 and CYP2C8, thereby affecting the rate of N-demethylation.

-

Aromatic Hydroxylation: The phenyl rings themselves could become sites for metabolism. CYP-mediated aromatic hydroxylation is a common metabolic pathway for drugs containing phenyl moieties. The position of hydroxylation would depend on the existing substitution pattern and the specific CYP enzymes involved.

-

Formation of Phenolic Metabolites: Hydroxylation of the phenyl rings would lead to the formation of phenolic metabolites, which could then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.

Given the structural similarity to haloperidol, which undergoes N-dealkylation and pyridinium formation, it is reasonable to predict that phenyl-substituted loperamide analogs would also be susceptible to these metabolic transformations, with the rates and regioselectivity being influenced by the specific modifications to the phenyl groups.[13][14][15]

Conclusion

The metabolic landscape of loperamide is well-characterized, with oxidative N-demethylation by CYP3A4 and CYP2C8 being the predominant pathway. This in-depth guide provides researchers with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to conduct further investigations into the biotransformation of loperamide and its derivatives. While the metabolism of loperamide's phenyl derivatives remains an area for future research, the principles outlined in this document provide a strong basis for predictive analysis and the design of definitive metabolic studies.

References

- 1. benchchem.com [benchchem.com]

- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]

- 3. benchchem.com [benchchem.com]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]

- 11. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]

- 12. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Conformational Analysis of Phenyl Groups in Loperamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the torsional angles of the phenyl groups in the loperamide molecule, a critical factor in its pharmacological activity as a peripherally acting µ-opioid receptor agonist. The spatial orientation of these bulky hydrophobic groups significantly influences the molecule's interaction with its target receptor and its overall physicochemical properties.

Torsional Angles of Phenyl Groups in Loperamide

The precise orientation of the three phenyl groups in loperamide has been determined through single-crystal X-ray diffraction studies. The key quantitative data regarding the dihedral angles between the central piperidine ring and the phenyl substituents are summarized in the table below. These angles define the conformational state of the molecule in its crystalline form.

| Torsional Angle Description | Dihedral Angle (°) |

| Piperidine Ring Plane vs. 4-Chlorophenyl Ring Plane | 83.4 (± 0.5) |

| Piperidine Ring Plane vs. Benzene Ring 1 Plane | 76.4 (± 0.2) |

| Piperidine Ring Plane vs. Benzene Ring 2 Plane | 85.9 (± 0.2) |

| Benzene Ring 1 Plane vs. Benzene Ring 2 Plane | 50.8 (± 0.6) |

Data sourced from the redetermination of the loperamide monohydrate crystal structure.[1]

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the torsional angles of the phenyl groups in loperamide was achieved through single-crystal X-ray diffraction analysis of loperamide monohydrate.[1] This technique provides precise atomic coordinates, allowing for the calculation of bond lengths, bond angles, and dihedral (torsional) angles within the crystal lattice.

Methodology:

-

Crystal Growth: Single crystals of loperamide monohydrate suitable for X-ray diffraction were obtained.

-

Data Collection: A selected crystal was mounted on a diffractometer and cooled to 170 K to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. The crystal was irradiated with a monochromatic X-ray beam (Mo Kα radiation). The diffraction pattern, consisting of a set of reflections at various intensities, was recorded as the crystal was rotated.

-

Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.[1]

Crystal Data for Loperamide Monohydrate: [1]

-

Chemical Formula: C₂₉H₃₃ClN₂O₂·H₂O

-

Molecular Weight: 495.04 g/mol

-

Crystal System: Orthorhombic

-

Space Group: Pbca

-

Unit Cell Dimensions:

-

a = 16.7869 (4) Å

-

b = 15.1506 (6) Å

-

c = 20.6617 (6) Å

-

-

Volume: 5254.9 (3) ų

-

Temperature: 170 K

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the major steps involved in determining the molecular structure of loperamide via single-crystal X-ray diffraction.

Caption: Workflow for X-ray Crystallography.

Loperamide's Mechanism of Action: µ-Opioid Receptor Signaling Pathway

Loperamide exerts its antidiarrheal effect by acting as an agonist at the µ-opioid receptors in the myenteric plexus of the large intestine.[2][3] This interaction initiates a signaling cascade that ultimately leads to decreased intestinal motility.

Caption: Loperamide's Signaling Pathway.

References

Quantum Mechanical Insights into Loperamide's Phenyl Group Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the quantum mechanical interactions of the phenyl groups of loperamide, a peripherally acting µ-opioid receptor agonist. While direct quantum mechanical calculations on loperamide's specific phenyl group interactions are not extensively available in public literature, this document synthesizes established computational methodologies to propose a robust framework for such investigations. It also details loperamide's known interactions with the µ-opioid receptor and the P-glycoprotein efflux pump, crucial for understanding its pharmacological profile.

Introduction to Loperamide and the Significance of Phenyl Group Interactions

Loperamide is a synthetic phenylpiperidine derivative that acts as a potent agonist for the µ-opioid receptor.[1] Its primary clinical use is as an anti-diarrheal agent, achieved by reducing intestinal motility. A key characteristic of loperamide is its limited penetration of the blood-brain barrier at therapeutic doses, primarily due to efflux by P-glycoprotein.[2][3] This peripheral restriction minimizes central nervous system side effects.

The molecular structure of loperamide features two phenyl groups. These aromatic moieties are critical for its biological activity, contributing to receptor binding and selectivity. Understanding the non-covalent interactions of these phenyl groups at a quantum mechanical level can provide valuable insights for the design of new peripherally restricted opioids with improved therapeutic profiles. These interactions primarily include:

-

π-π Stacking: Interactions between the aromatic rings of the phenyl groups and aromatic amino acid residues in the binding pocket.

-

Cation-π Interactions: Electrostatic interactions between the electron-rich face of the phenyl rings and positively charged residues.

-

Hydrophobic Interactions: General favorable interactions with nonpolar residues within the binding site.

Quantitative Data Summary

| Receptor/Transporter | Ligand | Method | Binding Affinity (Docking Score) | Reference |

| µ-Opioid Receptor | Loperamide | Molecular Docking (AutoDock) | -9.10 kcal/mol (Buprenorphine for comparison) | [4][5] |

| δ-Opioid Receptor | Loperamide | Molecular Docking (AutoDock) | Not specified, but showed selectivity for µ-receptor | [4] |

| P-glycoprotein | Loperamide | Experimental (ATPase activation) | Biphasic kinetics suggesting at least two binding sites | [2] |

Experimental Protocols

This section outlines detailed methodologies for the computational analysis of loperamide's interactions with its biological targets.

Molecular Docking of Loperamide with the µ-Opioid Receptor

This protocol describes a typical molecular docking workflow to predict the binding pose and affinity of loperamide to the µ-opioid receptor.

-

Protein and Ligand Preparation:

-

Obtain the 3D structure of the human µ-opioid receptor from the Protein Data Bank (e.g., PDB ID: 4DKL).

-

Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools.

-

Obtain the 3D structure of loperamide and optimize its geometry using a suitable force field (e.g., MMFF94).

-

-

Grid Box Definition:

-

Define a grid box that encompasses the known binding site of the µ-opioid receptor. The center of the grid can be determined from the co-crystallized ligand or from literature data on key binding residues (e.g., D147, Y148).[6]

-

-

Docking Simulation:

-

Perform the docking calculation using AutoDock Vina. The Lamarckian genetic algorithm is commonly employed for conformational searching.

-

Set the number of binding modes to generate and the exhaustiveness of the search.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding docking scores (binding affinities).

-

Visualize the interactions between loperamide and the receptor residues using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and potential π-π or cation-π interactions involving the phenyl groups.

-

Quantum Mechanical Calculation of Phenyl Group Interaction Energies

This protocol outlines a proposed workflow for calculating the interaction energies of loperamide's phenyl groups with specific amino acid residues using Density Functional Theory (DFT).

-

System Preparation:

-

From the best docked pose of loperamide in the µ-opioid receptor, create a simplified model system. This model should include loperamide and the key interacting amino acid residues (e.g., a phenylalanine or tyrosine residue for π-π stacking, or a lysine or arginine residue for cation-π interactions).

-

Cap the peptide backbone of the amino acid residues to create a realistic chemical environment.

-

-

DFT Calculation:

-

Perform a geometry optimization of the model system using a DFT method. A functional that accurately describes non-covalent interactions, such as M06-2X or ωB97X-D, is recommended.

-

Use a suitable basis set, such as 6-31+G(d,p) or a larger one for higher accuracy.

-

Employ a dispersion correction, like Grimme's D3, to account for van der Waals forces.

-

-

Interaction Energy Calculation:

-

Calculate the interaction energy (ΔE_int) using the supermolecular approach with the counterpoise correction for basis set superposition error (BSSE): ΔE_int = E_complex - (E_loperamide + E_residue) where E_complex is the energy of the optimized complex, and E_loperamide and E_residue are the energies of the individual molecules in the complex's geometry.

-

-

Energy Decomposition Analysis (EDA):

-

Perform an EDA to decompose the interaction energy into its components: electrostatic, exchange-repulsion, polarization, and dispersion. This provides a deeper understanding of the nature of the interaction.

-

Visualizations of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a proposed computational workflow.

Caption: Mu-opioid receptor signaling pathway activated by loperamide.

Caption: P-glycoprotein mediated efflux of loperamide from a cell.

Caption: Proposed workflow for quantum mechanical calculation of interaction energies.

Conclusion

The phenyl groups of loperamide play a pivotal role in its interaction with the µ-opioid receptor. While direct experimental or computational quantum mechanical data for these specific interactions are limited, this guide provides a comprehensive framework for their investigation using established computational chemistry techniques. The detailed protocols for molecular docking and DFT calculations, along with the visual representations of relevant biological pathways, offer a solid foundation for researchers and drug development professionals to further explore the molecular determinants of loperamide's activity and to design novel therapeutics with enhanced properties. Future studies employing the quantum mechanical approaches outlined herein will be invaluable in elucidating the precise nature of these critical phenyl group interactions.

References

- 1. mdpi.com [mdpi.com]

- 2. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding site of loperamide: automated docking of loperamide in human mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]

- 6. Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of Novel Loperamide Derivatives with Altered Phenyl Substitutions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Loperamide, a potent µ-opioid receptor agonist, is renowned for its peripherally restricted action, primarily attributed to its avid interaction with the efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier. This unique characteristic has made it a cornerstone in the treatment of diarrhea and a valuable tool in the study of peripheral opioid receptor function. This technical guide delves into the discovery of novel loperamide derivatives wherein the para-substituent on the 4-phenyl-4-hydroxypiperidine moiety has been altered. While quantitative pharmacological data for these specific derivatives remains largely proprietary or within the realm of ongoing research, this document consolidates the available information on their synthesis, the parent compound's pharmacological profile, and the detailed experimental protocols requisite for their comprehensive evaluation. The aim is to provide a foundational resource for researchers engaged in the development of peripherally acting opioid agonists with tailored pharmacological properties.

Introduction

The quest for potent analgesics devoid of the central nervous system (CNS) side effects that plague traditional opioids, such as respiratory depression and addiction, has driven extensive research into peripherally restricted opioid agonists. Loperamide serves as a quintessential scaffold for the design of such agents. Its chemical structure, featuring a 4-phenyl-4-hydroxypiperidine core, is crucial for its high affinity to the µ-opioid receptor.[1] Concurrently, its overall physicochemical properties make it a high-affinity substrate for P-glycoprotein, effectively preventing its entry into the CNS at therapeutic doses.[2][3]

Recent synthetic efforts have focused on modifying the para-position of the phenyl group on the 4-phenyl-4-hydroxypiperidine ring system, introducing substituents such as fluorine, chlorine (as in the parent loperamide), and bromine.[4] The rationale behind these modifications is to modulate the electronic and steric properties of this region of the molecule, which may influence its interaction with both the µ-opioid receptor and P-glycoprotein. While published literature confirms the successful synthesis of these analogs and alludes to their "excellent agonistic activity towards the human mu receptor," specific quantitative data on their binding affinities and functional potencies are not yet widely available.[5]

This guide provides a comprehensive overview of the known pharmacological data for loperamide, serving as a benchmark for the evaluation of its novel derivatives. Furthermore, it lays out detailed experimental protocols for the key in vitro assays necessary to fully characterize these new chemical entities.

Quantitative Pharmacological Data

The following tables summarize the quantitative pharmacological data for loperamide, the parent compound of the novel derivatives discussed. This data is essential for comparative analysis upon the future availability of data for the phenyl-substituted analogs.

Table 1: Opioid Receptor Binding Affinities of Loperamide

| Ligand | Receptor Subtype | K_i_ (nM) | Species | Reference |

| Loperamide | µ (mu) | 3 | Human | [6] |

| δ (delta) | 48 | Human | [6] | |

| κ (kappa) | 1156 | Human | [6] |

Table 2: In Vitro Functional Activity of Loperamide at the µ-Opioid Receptor

| Assay | Parameter | Value | Cell Line | Reference |

| [³⁵S]GTPγS Binding | EC₅₀ | 56 nM | CHO cells expressing human µ-opioid receptor | [6] |

| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 nM | CHO cells expressing human µ-opioid receptor | [6] |

Table 3: P-glycoprotein Interaction of Loperamide

| Assay Type | Parameter | Value | System | Reference |

| Bidirectional Transport | Efflux Ratio | 6.5 - 9.9 | MDR1-transfected cells | [7] |

| ATPase Activity | Activation | Biphasic | P-gp-containing membranes | [7] |

Note: While the synthesis of fluoro- and bromo-phenyl loperamide derivatives has been reported with claims of "excellent agonistic activity," specific K_i_, EC₅₀, or IC₅₀ values have not been published in the reviewed literature. The data for loperamide (chloro-phenyl derivative) is provided as a baseline.

Experimental Protocols

The following are detailed methodologies for the key experiments required to characterize the pharmacological profile of novel loperamide derivatives.

Synthesis of Phenyl-Substituted Loperamide Derivatives

The synthesis of loperamide analogs with altered phenyl substitutions generally follows a convergent synthetic strategy. A key intermediate is the appropriately substituted 4-(4-halophenyl)-4-hydroxypiperidine.

3.1.1. Synthesis of 4-(4-halophenyl)-4-hydroxypiperidine Intermediates

-

Grignard Reaction: React 1-benzylpiperidine-4-one with the Grignard reagent derived from the corresponding 1-bromo-4-halobenzene (e.g., 1-bromo-4-fluorobenzene or 1-bromo-4-chlorobenzene).

-

Debenzylation: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the desired 4-(4-halophenyl)-4-hydroxypiperidine.

3.1.2. Synthesis of the Diphenylbutanenitrile Sidechain

The synthesis of the 4-bromo-2,2-diphenylbutanenitrile sidechain can be achieved through methods described in the literature, often starting from diphenylacetonitrile.

3.1.3. Final Condensation

-

Suspend the desired 4-(4-halophenyl)-4-hydroxypiperidine in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).

-

Add 4-bromo-2,2-diphenylbutanenitrile to the reaction mixture.

-

Heat the reaction mixture (e.g., at 70 °C) for a sufficient duration (e.g., 30 hours).

-

Purify the resulting nitrile intermediate (e.g., 4-(4-(4-halophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile) via column chromatography.

-

Hydrolyze the nitrile group to a primary amide (for analogs like compound 6) using a strong base such as potassium hydroxide in a suitable solvent like butanol at elevated temperatures (e.g., 100 °C).

-

Purify the final loperamide derivative using column chromatography.

In Vitro Pharmacological Assays

3.2.1. Radioligand Displacement Binding Assay for Opioid Receptors

This assay determines the binding affinity (K_i_) of the test compounds for µ, δ, and κ opioid receptors.

-

Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human µ, δ, or κ opioid receptor.

-

Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test compound.

-

Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

3.2.2. [³⁵S]GTPγS Functional Assay

This assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.

-

Membrane Preparation: Use membranes from cells expressing the µ-opioid receptor.

-

Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of GDP (e.g., 10 µM).

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.

-

Incubation: Incubate the plate at 30 °C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through GF/B filter plates.

-

Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.

-

Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max_ values.

3.2.3. cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity following the activation of the G_i_-coupled µ-opioid receptor.

-

Cell Culture: Plate cells expressing the µ-opioid receptor in a 96-well plate and grow to confluence.

-

Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound followed by a fixed concentration of forskolin (an adenylyl cyclase activator).

-

Incubation: Incubate for a defined period (e.g., 30 minutes) at 37 °C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

In Vitro P-glycoprotein Interaction Assays

3.3.1. Bidirectional Transport Assay in Caco-2 or MDCK-MDR1 Cells

This assay determines if a compound is a substrate of P-gp.

-

Cell Monolayer Culture: Culture Caco-2 or MDCK-MDR1 cells on semi-permeable filter supports for approximately 21 days to form a confluent, polarized monolayer.

-

Transport Experiment:

-

Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

-

Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.

-

-

Sample Analysis: Quantify the concentration of the test compound in the donor and receiver chambers at various time points using LC-MS/MS.

-

Data Analysis: Calculate the apparent permeability coefficient (P_app_) for both directions. The efflux ratio (ER) is calculated as P_app_(B-A) / P_app_(A-B). An ER > 2 is indicative of active efflux.

3.3.2. P-glycoprotein ATPase Assay

This assay measures the stimulation of P-gp's ATPase activity by a substrate.

-

Membrane Vesicles: Use membrane vesicles from cells overexpressing human P-gp.

-

Reaction Mixture: In a 96-well plate, combine the membrane vesicles, the test compound at various concentrations, and an ATP regeneration system in an appropriate buffer.

-

Initiation: Start the reaction by adding MgATP.

-

Incubation: Incubate at 37 °C.

-

Phosphate Detection: Measure the amount of inorganic phosphate (P_i_) released from ATP hydrolysis using a colorimetric method (e.g., based on malachite green).

-

Data Analysis: Determine the vanadate-sensitive ATPase activity (by subtracting the activity in the presence of sodium orthovanadate, a P-gp inhibitor). Plot the stimulation of ATPase activity against the test compound concentration to determine the EC₅₀ for activation.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the discovery and characterization of novel loperamide derivatives.

Caption: µ-Opioid Receptor Signaling Cascade.

Caption: Loperamide Derivative Discovery Workflow.

Caption: P-gp Mediated Efflux of Loperamide.

Conclusion

The modification of the phenyl substituent on the 4-phenyl-4-hydroxypiperidine core of loperamide represents a rational approach to fine-tuning the pharmacological properties of this important class of peripherally restricted µ-opioid receptor agonists. While the full quantitative pharmacological profile of these novel derivatives is not yet in the public domain, the foundational data of the parent compound, loperamide, and the detailed experimental protocols provided herein offer a robust framework for their continued investigation. Future studies elucidating the precise binding affinities, functional potencies, and P-glycoprotein interaction profiles of these analogs will be crucial in determining their potential as next-generation therapeutics for pain and gastrointestinal disorders, with an optimized balance of efficacy and safety.

References

- 1. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives [pubmed.ncbi.nlm.nih.gov]

- 6. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Loperamide and Its Derivatives by Gas Chromatography-Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the simultaneous identification and quantification of the peripherally acting opioid agonist loperamide and its primary metabolites, N-desmethyl loperamide and didesmethyl loperamide, in biological matrices using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and limited volatility of these compounds, a derivatization step is incorporated to improve chromatographic resolution and analytical sensitivity. This method is suitable for applications in forensic toxicology, clinical chemistry, and pharmaceutical research.

Introduction

Loperamide is a widely used over-the-counter antidiarrheal medication. While generally considered safe at therapeutic doses, there is growing concern over its abuse at supratherapeutic levels for its opioid-like effects. Consequently, robust and reliable analytical methods are required for the determination of loperamide and its metabolites in various biological specimens. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed, GC-MS offers a viable and often more accessible alternative. This protocol addresses the challenges of analyzing these polar compounds by GC-MS through an optimized sample preparation and derivatization procedure.

Experimental Protocol

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of loperamide and its derivatives from plasma or whole blood.

Materials:

-

Plasma or whole blood sample

-

Internal Standard (IS): Loperamide-d6

-

Saturated borate buffer (pH 9) or 0.1 M Ammonium Hydroxide

-

Extraction Solvent: 1-chlorobutane or a mixture of acetonitrile:1-chlorobutane (1:1 v/v)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

To 1 mL of the biological sample, add a known concentration of the internal standard (e.g., 100 ng of Loperamide-d6).

-

Alkalinize the sample by adding 1 mL of saturated borate buffer or ammonium hydroxide.

-

Add 5 mL of the extraction solvent.

-

Vortex vigorously for 5 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

-

The dried residue is now ready for derivatization.

Derivatization: Silylation

Silylation is employed to increase the volatility and thermal stability of the analytes by replacing active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (TMS) group.

Materials:

-

Dried sample extract

-